2-(piperidin-1-yl)propanoic acid
Overview
Description
2-(piperidin-1-yl)propanoic acid is an organic compound that features a piperidine ring attached to a propionic acid moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is significant in various fields, including organic synthesis and pharmaceutical research, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)propanoic acid typically involves the reaction of piperidine with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of piperidine to acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions: 2-(piperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(piperidin-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and inflammation.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals, owing to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which 2-(piperidin-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it acts as an allosteric inhibitor of protease-activated receptor-2 (PAR2), a G-protein-coupled receptor involved in inflammatory signaling pathways. The compound binds to an allosteric pocket within the receptor, stabilizing its inactive conformation and inhibiting downstream signaling pathways .
Comparison with Similar Compounds
Piperidine: A simpler analog without the propionic acid moiety.
Piperine: An alkaloid found in black pepper, known for its antioxidant properties.
Matrine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Uniqueness: 2-(piperidin-1-yl)propanoic acid is unique due to its combination of a piperidine ring and a propionic acid moiety, which imparts distinct chemical and biological properties. Its ability to act as an allosteric inhibitor of PAR2 sets it apart from other piperidine derivatives, making it a valuable compound in both research and therapeutic contexts.
Biological Activity
2-(Piperidin-1-yl)propanoic acid, also known as 2-PPA, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. Its structural characteristics, including the piperidine ring and carboxylic acid functional group, suggest interactions with various biological targets, making it a subject of interest in drug development and therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 157.21 g/mol. The compound is typically synthesized through the reaction of piperidine with propanoic acid under controlled conditions, leading to a product that is soluble in water and suitable for various experimental applications.
Research indicates that 2-PPA may interact with specific receptors or enzymes within biological systems. The presence of the piperidine moiety enhances its binding affinity to certain targets, potentially modulating their activity. This interaction is crucial for understanding its therapeutic implications.
1. Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of 2-PPA. For instance, it has been shown to inhibit cytokine expression in LPS-induced models of inflammation. In vitro studies using THP-1 cell lines demonstrated that treatment with 2-PPA reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential role in managing inflammatory disorders .
2. Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects. It may play a role in protecting neuronal cells from damage associated with neurodegenerative diseases. Research involving animal models has indicated that 2-PPA can mitigate symptoms related to cognitive decline and memory loss by modulating neurotransmitter activity .
3. Pain Management
2-PPA has been identified as a potential analgesic agent. Its mechanism involves antagonism at specific receptors associated with pain pathways, particularly the ORL-1 receptor. This receptor's modulation could provide therapeutic benefits in treating chronic pain conditions .
Study on Septic Shock
A significant study explored the effects of 1-Piperidine Propionic Acid (1-PPA), a derivative closely related to 2-PPA, in a septic shock model. The study found that 1-PPA effectively reduced mortality rates and improved cardiac function in LPS-injected mice by inhibiting protease-activated receptor 2 (PAR2), which plays a critical role in inflammatory responses . This suggests that compounds like 2-PPA may have similar protective effects against sepsis and related inflammatory conditions.
Study on Enzyme Interactions
Another study focused on the use of 2-PPA as a building block for peptide synthesis and its role in enzyme-substrate interactions. The findings indicated that the compound could serve as an important intermediate in developing more complex molecules for therapeutic use.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-piperidin-1-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7(8(10)11)9-5-3-2-4-6-9/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWYJCFQNOZVEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390014 | |
Record name | 2-Piperidin-1-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69181-71-1 | |
Record name | 2-Piperidin-1-yl-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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